Methyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Description
Methyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a heterocyclic compound featuring a fused pyrrolo-pyridine scaffold with a methyl ester group at position 5 and a methyl substituent at the 1-position of the pyrrole ring. Its synthesis typically involves catalytic hydrogenation and esterification steps, as seen in analogous compounds .
Properties
IUPAC Name |
methyl 1-methylpyrrolo[2,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-4-3-7-5-8(10(13)14-2)11-6-9(7)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOQNKONUQOQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=NC=C21)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS No. 147071-00-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and research articles.
- Molecular Formula : CHNO
- Molecular Weight : 176.17 g/mol
- Chemical Structure : The compound features a pyrrolo[2,3-c]pyridine core, which is significant for its biological properties.
This compound is noted for its role as a selective p53-activating agent. The p53 protein is crucial in regulating the cell cycle and preventing tumor formation. Compounds that can activate p53 have potential as anticancer agents.
Key Findings:
- Antitumor Activity : Research indicates that derivatives of this compound exhibit promising antitumor activity against colorectal cancer cells by enhancing the stability and transcriptional activity of p53 .
- Synergistic Effects : The compound has been shown to synergize with conventional chemotherapeutics such as doxorubicin and cisplatin, enhancing their efficacy in patient-derived cancer models .
Biological Activity Data
The following table summarizes various studies on the biological activity of this compound and its derivatives:
Case Studies
-
Colorectal Cancer :
A study demonstrated that this compound derivatives significantly inhibited the growth of colorectal cancer cells with wild-type p53. The mechanism involved stabilization of the p53 protein and increased transcriptional activity leading to apoptosis in cancer cells . -
Combination Therapy :
In another investigation, this compound was used in combination with traditional chemotherapy agents. The results showed a marked reduction in tumor size in xenograft models, indicating its potential as an adjunct therapy in cancer treatment .
Scientific Research Applications
Pharmacological Applications
Methyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate has demonstrated various pharmacological activities:
- CYP Inhibition : It is noted for its inhibitory effects on certain cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This property can enhance the bioavailability of co-administered drugs by reducing their metabolism .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines, indicating potential as an anticancer agent. This aligns with the broader trend of heterocyclic compounds in cancer therapy .
Synthetic Applications
The synthesis of this compound typically involves multi-step processes that can yield high purity levels. Below is a summary of a synthetic route:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Methyl 4-(E-at)-2-(dimethylamino)vinyl]-5-nitropyridine-2-carboxylate | Hydrogenation in methanol at 25 - 50°C | 86% |
| 2 | Pd/C catalyst | Under nitrogen atmosphere | >95% pure |
This synthesis showcases the compound's accessibility for further research and development in pharmaceuticals .
Case Study 1: Anticancer Properties
A study conducted on the effects of methyl pyrrolo derivatives on various cancer cell lines demonstrated significant cytotoxic activity. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting a mechanism for their potential use in cancer therapy.
Case Study 2: Drug Interaction Studies
In vitro studies have shown that this compound can alter the metabolic pathways of other drugs by inhibiting CYP enzymes. This interaction highlights its importance in drug formulation and development, particularly for drugs with narrow therapeutic indices.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Positional Isomers and Ring Fusion Variants
- Pyrrolo[2,3-b]pyridine Derivatives :
- Key Difference : Pyridine ring fused at [2,3-b] instead of [2,3-c].
- Impact: Altered π-π stacking and hydrogen-bonding interactions, affecting receptor binding . Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate :
- Key Feature: Amino group at position 5 enhances solubility and nucleophilic reactivity .
Ester Group Variations
- Ethyl Esters :
- Synthesis Yield : 85% via Pd/C hydrogenation.
- Role: Methoxy group increases lipophilicity, influencing blood-brain barrier penetration . Ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate :
- Feature: Dimethylaminomethyl side chain enhances basicity, useful in pH-sensitive drug delivery .
Pharmacological and Industrial Relevance
- Medicinal Chemistry: Derivatives like Methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate are explored as kinase inhibitors, leveraging the electron-withdrawing ester group for ATP-binding pocket interactions .
- TLR Antagonists : Pyrazolo[3,4-b]pyridine-5-carboxylates show promise in treating systemic lupus erythematosus via TLR7-9 antagonism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
